7-AminocephalosporanicAcidDiphenylmethylEster

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

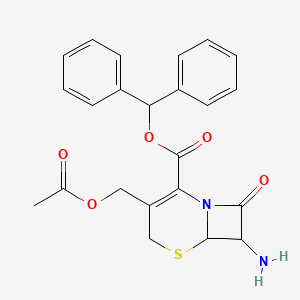

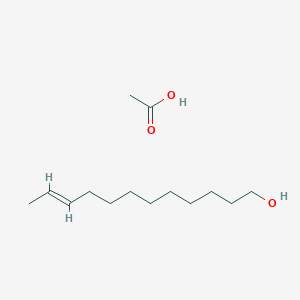

7-AminocephalosporanicAcidDiphenylmethylEster: is a derivative of 7-aminocephalosporanic acid, which is a crucial intermediate in the synthesis of cephalosporin antibiotics. Cephalosporins are a large group of β-lactam antibiotics that are widely used to treat bacterial infections. The diphenylmethyl ester modification enhances the compound’s stability and solubility, making it a valuable intermediate in pharmaceutical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-AminocephalosporanicAcidDiphenylmethylEster typically involves the esterification of 7-aminocephalosporanic acid with diphenylmethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of 7-aminocephalosporanic acid, the precursor to this compound, is primarily achieved through the enzymatic deacylation of cephalosporin C. This process involves the use of cephalosporin C acylase, which selectively removes the side chain from cephalosporin C to yield 7-aminocephalosporanic acid .

Chemical Reactions Analysis

Types of Reactions: 7-AminocephalosporanicAcidDiphenylmethylEster undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 7-AminocephalosporanicAcidDiphenylmethylEster is used as an intermediate in the synthesis of various cephalosporin antibiotics. Its stability and solubility make it a valuable compound for developing new antibiotics .

Biology: In biological research, this compound is used to study the mechanisms of antibiotic resistance and the development of new antimicrobial agents .

Medicine: The compound is crucial in the pharmaceutical industry for the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections .

Industry: In the industrial sector, this compound is used in the large-scale production of antibiotics, contributing to the global supply of these essential medicines .

Mechanism of Action

The mechanism of action of 7-AminocephalosporanicAcidDiphenylmethylEster is primarily related to its role as an intermediate in the synthesis of cephalosporin antibiotics. Cephalosporins work by inhibiting the synthesis of the bacterial cell wall. They bind to penicillin-binding proteins (PBPs) and block the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

7-Aminocephalosporanic Acid: The parent compound, used as an intermediate in the synthesis of various cephalosporins.

Cephalosporin C: The natural precursor to 7-aminocephalosporanic acid, produced by the fungus Cephalosporium acremonium.

Cephalothin: A semisynthetic cephalosporin derived from 7-aminocephalosporanic acid.

Uniqueness: 7-AminocephalosporanicAcidDiphenylmethylEster is unique due to its diphenylmethyl ester modification, which enhances its stability and solubility compared to its parent compound, 7-aminocephalosporanic acid. This makes it a valuable intermediate in the synthesis of cephalosporin antibiotics .

Properties

IUPAC Name |

benzhydryl 3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-14(26)29-12-17-13-31-22-18(24)21(27)25(22)19(17)23(28)30-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18,20,22H,12-13,24H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPOLUBDFBZUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid](/img/structure/B12289921.png)

![methyl 6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B12289925.png)

![N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12289944.png)

![6,7-dimethoxy-3-(4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12289967.png)

![2-[[2-Butyl-3-[(4-carboxyphenyl)methyl]imidazol-4-yl]methylidene]propanedioic acid](/img/structure/B12289977.png)

![2-Chloro-7-(2,4-difluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12289978.png)

![7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dihydroxy heptanoic acid t-butyl ester](/img/structure/B12289986.png)